3-[(2,6-Dioxopiperidin-3-YL)carbamoyl]propanoic acid belongs to a class of organic compounds characterized by a glutarimide ring (2,6-dioxopiperidine) linked to a propanoic acid moiety via a carbamoyl bridge. This compound has been identified as a building block in the synthesis of more complex molecules with potential biological activity. []
3-[(2,6-Dioxopiperidin-3-yl)carbamoyl]propanoic acid is a chemical compound with significant relevance in medicinal chemistry and drug development. This compound features a dioxopiperidine moiety attached to a propanoic acid backbone, indicating its potential utility in various biological applications. The systematic IUPAC name for this compound reflects its structural components and functional groups, which are critical for its reactivity and biological activity.
3-[(2,6-Dioxopiperidin-3-yl)carbamoyl]propanoic acid is classified as an organic compound, specifically an amino acid derivative due to the presence of both an amine and a carboxylic acid functional group. Its structure suggests it may also fall under the category of piperidine derivatives, which are known for various pharmacological properties.
The synthesis of 3-[(2,6-Dioxopiperidin-3-yl)carbamoyl]propanoic acid typically involves a multi-step process. One common method includes the reaction of 3-aminopropanoic acid with 2,6-dioxopiperidine. This reaction can be facilitated under acidic or basic conditions to promote the formation of the desired carbamoyl derivative .
The molecular structure of 3-[(2,6-Dioxopiperidin-3-yl)carbamoyl]propanoic acid can be represented as follows:
3-[(2,6-Dioxopiperidin-3-yl)carbamoyl]propanoic acid can undergo several chemical reactions due to its functional groups:
Common reagents for these reactions include:
Reaction conditions must be optimized to achieve high yields while minimizing side reactions.
The mechanism of action for 3-[(2,6-Dioxopiperidin-3-yl)carbamoyl]propanoic acid involves its interaction with biological macromolecules such as proteins and enzymes. The compound's functional groups allow it to bind to specific targets, potentially inhibiting enzymatic activity or modulating receptor functions.
Research indicates that compounds with similar structures often exhibit biological activities such as anti-inflammatory or anticancer effects. Detailed studies are necessary to elucidate the specific pathways involved in its mechanism of action.
Relevant data suggests that the compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
3-[(2,6-Dioxopiperidin-3-yl)carbamoyl]propanoic acid has several scientific uses:
The carbamoylpropanoic acid moiety in 3-[(2,6-Dioxopiperidin-3-yl)carbamoyl]propanoic acid serves as a versatile attachment point for linker engineering in Proteolysis-Targeting Chimeras (PROTACs). Linkers bridge the target protein ligand and E3 ubiquitin ligase recruiter, directly influencing ternary complex stability, degradation efficiency, and pharmacokinetic properties.
Alkylene chains (e.g., butylene to decylene) enhance hydrophobic interactions within the PROTAC-target protein-E3 ligase ternary complex, promoting productive ubiquitination. In contrast, polyethylene glycol (PEG) linkers improve aqueous solubility but may reduce complex stability due to conformational flexibility. A comparative study of AKT-targeting PROTACs revealed that alkylene-linked analogs (e.g., compound 6 with a butylene linker) achieved superior degradation efficacy (>90% AKT depletion) versus PEG-linked counterparts (e.g., compound 4 with a tri-ethylene glycol linker, <50% degradation) at 1 μM concentrations in BT474 breast cancer cells. This disparity arises from alkylene linkers’ rigidity, which optimally orients the E3 ligase toward the target protein’s lysine residues for ubiquitin transfer [2] [4].
Table 1: Impact of Linker Chemistry on PROTAC Efficacy
Linker Type | Example Structure | Degradation Efficiency | Ternary Complex Stability |
---|---|---|---|
Alkylene | Compound 11 (decylene) | >95% (1 μM) | High |
PEG | Compound 5 (PEG3) | 40-50% (1 μM) | Moderate |
Linker length critically balances degradation potency and the "hook effect" (reduced efficacy at high PROTAC concentrations due to unproductive binary complexes). Systematic SAR studies in AKT degraders demonstrated that C8–C10 alkylene linkers maximized degradation (DC₅₀ = 0.1 μM), while shorter (C4) or longer (C12) chains reduced efficiency by >50%. Notably, excessive length (e.g., decylene in compound 11) intensified the hook effect above 5 μM, observed as diminished AKT degradation and downstream pathway inhibition. Optimized mid-length linkers maintain sub-stoichiometric efficacy by facilitating proper ternary complex geometry, thereby minimizing hook-effect-related efficacy loss [2] [6].
Conjugation of 3-[(2,6-Dioxopiperidin-3-yl)carbamoyl]propanoic acid to VHL or CRBN ligands yields distinct degradation profiles. VHL-recruiting PROTACs (e.g., degrader 13/MS98) exhibit prolonged target occupancy due to high-affinity hydrophobic interactions with the VHL-Elongin B/C complex. Conversely, CRBN-based degraders (e.g., degrader 25/MS170) leverage broader substrate flexibility but may exhibit off-target effects via neo-substrate recruitment. In AKT degraders, VHL conjugates induced sustained degradation (>24 hours post-washout) versus CRBN analogs (<12 hours), attributed to slower complex dissociation kinetics. However, CRBN-based constructs showed superior cell permeability in pharmacokinetic studies, achieving 2.3-fold higher plasma exposure in murine models [2] [6].
Table 2: VHL vs. CRBN Recruitment Characteristics
E3 Ligase | Ligand Structure | Degradation Persistence | Cell Permeability | Known Off-Target Risks |
---|---|---|---|---|
VHL | (S,R,S)-AHPC-Me | Prolonged (>24 h) | Moderate | Low |
CRBN | Pomalidomide-based | Transient (<12 h) | High | Moderate (neo-substrates) |
The methyl moiety in (S,R,S)-AHPC-Me (VHL-2) significantly enhances PROTAC efficacy by strengthening VHL binding. Structural analyses reveal that the benzylic methyl group fills a hydrophobic pocket in the VHL protein, improving binding affinity (Kd = 80 nM for VHL-2 vs. 120 nM for unmethylated VHL-1). Incorporating this modification into AKT PROTACs (compound 13) reduced DC₅₀ values by 3.5-fold compared to non-methylated analogs. Additionally, methylated derivatives mitigated the hook effect up to 10 μM concentrations, as confirmed by sustained AKT degradation and downstream signal suppression (e.g., phospho-PRAS40 inhibition) in western blot assays [2] [4].
The carbamoyl nitrogen’s substituents dictate proteasomal engagement by modulating electron density and steric accessibility. Electronegative substituents (e.g., trifluoroethyl) enhance carbonyl electrophilicity, accelerating ubiquitin transfer, while bulky groups (e.g., tert-butyl) may impede E2-E3 complex docking. In EZH2-targeting PROTACs, primary carbamoyl derivatives (R = H) achieved 70–80% degradation at 0.5 μM, whereas N-methyl analogs reduced efficacy to 30–40% due to steric hindrance. Conversely, N-aryl carbamates improved proteasome recruitment via π-stacking interactions with CRBN’s tri-tryptophan pocket, as evidenced by a 2.1-fold increase in ubiquitination flux in cell-free assays [3] [8].
Table 3: Carbamoyl Substituent Effects on Degradation Efficiency
Substituent (R) | Electronic Effect | Steric Bulk | Relative Degradation (%) |
---|---|---|---|
H | Neutral | Minimal | 100 (Reference) |
CH₃ | Mildly donating | Moderate | 30–40 |
CF₃CH₂ | Electron-withdrawing | Low | 120–150 |
3-Pyridyl | Variable | High | 90–110 |
Electronic perturbations also modulate solubility: electron-deficient carbamoyl groups lowered cLogP by 0.8 units, enhancing aqueous solubility critical for in vivo applications. For CDK4/6 degraders, N-acetylated carbamoyl variants improved plasma stability by 60% versus unmodified counterparts, underscoring the role of substituents in pharmacokinetic optimization [3] [8].
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